molecular formula C10H12O4 B8066220 2-(2-Methoxy-6-methylphenoxy)acetic acid CAS No. 38206-99-4

2-(2-Methoxy-6-methylphenoxy)acetic acid

Cat. No. B8066220
CAS RN: 38206-99-4
M. Wt: 196.20 g/mol
InChI Key: SCGBULDXHWGNBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(2-Methylphenoxy)acetic acid”, has been reported . It has a linear formula of CH3C6H4OCH2CO2H .

Scientific Research Applications

Chemical Synthesis

“2-(2-Methoxy-6-methylphenoxy)acetic acid” may be used in chemical synthesis . It’s a part of the broader family of phenoxy acetamide and its derivatives, which are being investigated for their potential as therapeutic candidates .

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. It’s used in the design and development of new pharmaceutical compounds . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

Pharmacological Activities

Phenoxy acetamide and its derivatives, including “2-(2-Methoxy-6-methylphenoxy)acetic acid”, have been studied for their pharmacological activities . These compounds have shown promise as potential therapeutic candidates .

Drug Design

In the field of drug design, this compound is used to study the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions . This helps in the design of new derivatives that can enhance safety and efficacy, thereby improving life quality .

Industrial Organic Chemistry

“2-(2-Methoxy-6-methylphenoxy)acetic acid” intersects with pharmaceutical chemistry, especially in industrial organic chemistry . It deals with the composition of pharmaceutical substances or biologically active drugs, and their chemical synthesis .

Biological Disciplines

This compound is also relevant in various biological disciplines. It’s used to study the biological effects of drugs, contributing to the development of an integrated system that portends an era of novel and safe tailored drugs .

properties

IUPAC Name

2-(2-methoxy-6-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-4-3-5-8(13-2)10(7)14-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGBULDXHWGNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634036
Record name (2-Methoxy-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-6-methylphenoxy)acetic acid

CAS RN

38206-99-4
Record name (2-Methoxy-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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